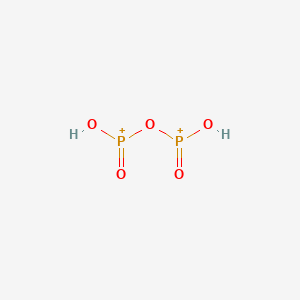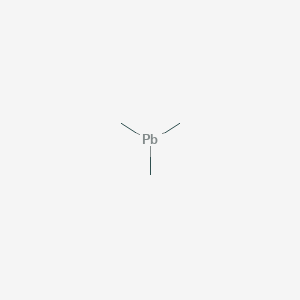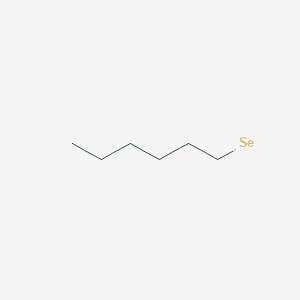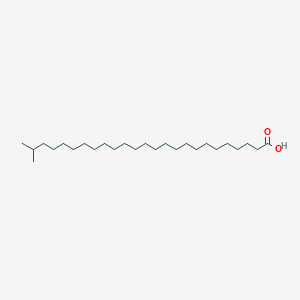
24-Methylpentacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-methylpentacosanoic acid is a methyl-branched fatty acid that is pentacosanoic acid substituted by a methyl group at position 24. It is a very long-chain fatty acid, a branched-chain saturated fatty acid and a methyl-branched fatty acid. It derives from a pentacosanoic acid.
Applications De Recherche Scientifique
Application in Quantitative Analyses of Fatty Acids
24-Methylpentacosanoic acid and its analogs, such as tricosanoic acid and nervonic acid, have been evaluated for their suitability as internal standards in the quantitative analysis of fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These compounds show comparable behaviors in flame ionization detectors, making them suitable for use in the quantitation of EPA and DHA in fish oil samples (Shantha & Ackman, 1990).
Potential in Cytotoxicity Studies
24-Methylpentacosanoic acid-related compounds like 24-methylene-3, 4-seco-cycloart-4(28)-en-3-oic acid have been isolated from natural sources such as Abies koreana. These compounds have demonstrated cytotoxic activities against various human carcinoma cell lines, making them of interest in cancer research (Kim et al., 2001).
Role in Pharmacological Research
Compounds structurally related to 24-Methylpentacosanoic acid, like oleanolic acid, have been extensively researched due to their multiple biological activities. Oleanolic acid and its derivatives are known for their beneficial effects in various diseases, including anticancer chemotherapies, thanks to their ability to modulate multiple signaling pathways (Shanmugam et al., 2014).
Involvement in Antimicrobial Studies
Chemical investigations of substances like propolis have led to the isolation of compounds structurally similar to 24-Methylpentacosanoic acid, such as cycloartane-type triterpenes. These compounds, including 24-methylene cycloartanol, have been studied for their antimicrobial activities, contributing to research in this field (Iyen et al., 2023).
Exploration in Biomedical Applications
Triterpenes like oleanolic acid, which are structurally related to 24-Methylpentacosanoic acid, are being studied for their potential in treating chronic diseases. They have shown therapeutic potential in various ailments, thanks to their diverse biological effects and mechanisms of action. This research is crucial in the search for alternative therapies (Ayeleso et al., 2017).
Propriétés
Nom du produit |
24-Methylpentacosanoic acid |
|---|---|
Formule moléculaire |
C26H52O2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
24-methylpentacosanoic acid |
InChI |
InChI=1S/C26H52O2/c1-25(2)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26(27)28/h25H,3-24H2,1-2H3,(H,27,28) |
Clé InChI |
VGANCIUXOAKSHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



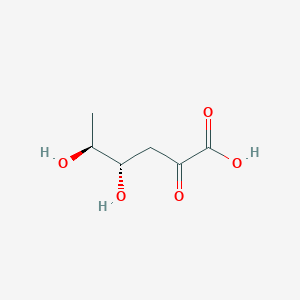
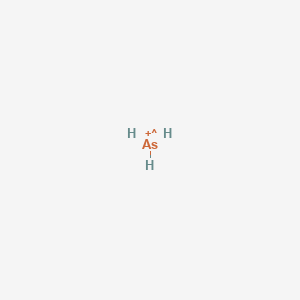
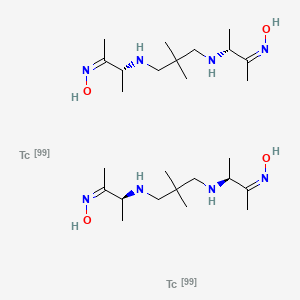
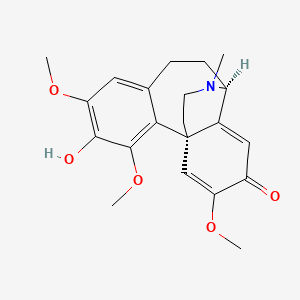
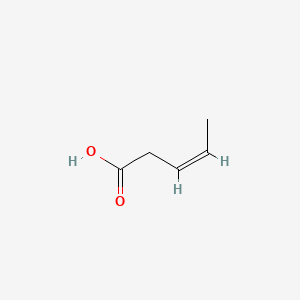
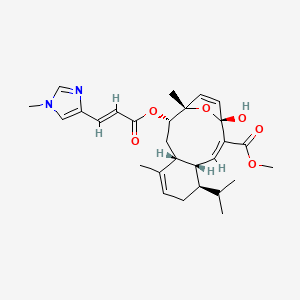
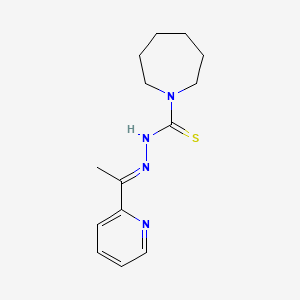
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)

![1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)
